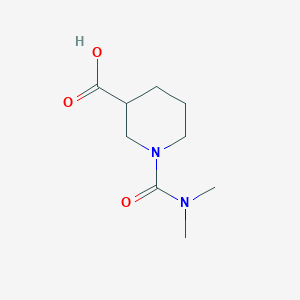

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(dimethylcarbamoyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-4-7(6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBIGCHIMUUAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392787 |

Source

|

| Record name | 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702670-21-1 |

Source

|

| Record name | 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Foreword: The Strategic Importance of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in Modern Drug Discovery

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a tailored molecular scaffold of significant interest in contemporary medicinal chemistry. As a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake, this compound and its analogues are pivotal in the exploration of novel therapeutics for a range of neurological disorders.[1][2][3] The introduction of the dimethylcarbamoyl moiety at the piperidine nitrogen modulates the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[4] This guide provides a comprehensive, technically-grounded exposition of a viable synthetic route to this valuable research compound, intended for an audience of researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Approach

The synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid fundamentally involves the formation of a stable amide bond between the secondary amine of the piperidine ring in piperidine-3-carboxylic acid (also known as nipecotic acid) and a dimethylcarbamoyl group. The primary challenge lies in the selective acylation of the piperidine nitrogen without interfering with the carboxylic acid functionality.

A direct and efficient approach involves the reaction of piperidine-3-carboxylic acid with dimethylcarbamoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Visualizing the Synthetic Workflow

Caption: A streamlined workflow for the synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Detailed Synthetic Protocol

This protocol outlines a robust method for the synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier |

| Piperidine-3-carboxylic acid | 498-95-3 | C₆H₁₁NO₂ | ≥97% | Sigma-Aldrich |

| Dimethylcarbamoyl chloride | 79-44-7 | C₃H₆ClNO | ≥98% | Sigma-Aldrich |

| Triethylamine | 121-44-8 | C₆H₁₅N | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 1 M aqueous solution | Fisher Scientific |

| Sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous | VWR |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material).

-

Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise to the suspension. Stir the mixture for 15 minutes to ensure complete deprotonation of the carboxylic acid and neutralization of any residual acid.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of dimethylcarbamoyl chloride (1.2 eq) in anhydrous DCM (2 mL/g) dropwise via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl to neutralize the excess triethylamine. Adjust the pH to approximately 2-3.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/petroleum ether) can be employed.[1]

Mechanistic Insights

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The presence of triethylamine is critical; it serves as a base to deprotonate the carboxylic acid, enhancing the nucleophilicity of the piperidine nitrogen, and to scavenge the HCl byproduct, which would otherwise protonate the starting material and impede the reaction.

Caption: Overall reaction scheme for the synthesis.

Characterization and Validation

The identity and purity of the synthesized 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the dimethylcarbamoyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling Precautions

-

Dimethylcarbamoyl chloride is highly toxic and a suspected carcinogen. [5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety glasses) must be worn.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Triethylamine is corrosive and has a strong odor. Handle with care in a fume hood.

-

Hydrochloric acid is corrosive. Handle with appropriate care to avoid skin and eye contact.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time and monitor by TLC. |

| Loss during work-up. | Perform extractions carefully. Ensure complete neutralization before extraction. | |

| Impure Product | Presence of unreacted starting material. | Optimize chromatography conditions. |

| Formation of byproducts. | Control reaction temperature carefully during the addition of dimethylcarbamoyl chloride. |

Conclusion: A Gateway to Novel Chemical Matter

The synthetic route detailed herein provides a reliable and scalable method for the preparation of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently synthesize this valuable building block, enabling the exploration of new chemical space in the quest for innovative therapeutics.

References

- CN106831540A - A kind of preparation method of (S)

- CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google P

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

- WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google P

- Synthesis of 1-N-(2,6-dimethyl phenyl)

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (URL: [Link])

-

A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - DigitalCommons@TMC. (URL: [Link])

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv. (URL: [Link])

-

(PDF) Discovery of piperidine carboxamide TRPV1 antagonists - ResearchGate. (URL: [Link])

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (URL: [Link])

-

Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... - ResearchGate. (URL: [Link])

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: [Link])

-

1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem. (URL: [Link])

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - MDPI. (URL: [Link])

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH. (URL: [Link])

-

Dimethylcarbamoyl chloride - Wikipedia. (URL: [Link])

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed. (URL: [Link])

Sources

- 1. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

physicochemical properties of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Introduction

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a derivative of nipecotic acid, featuring a piperidine core structure. This core is a prevalent motif in medicinal chemistry, valued for its favorable pharmacokinetic profile. The molecule is functionalized with a carboxylic acid at the 3-position and a dimethylcarbamoyl group at the 1-position (the piperidine nitrogen). These modifications introduce specific hydrogen bonding capabilities and polarity, which are critical determinants of the molecule's behavior in biological systems.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is the foundation upon which successful therapeutic development is built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its efficacy, safety, and formulation strategy.[1][2] Optimizing physicochemical properties is a central tenet of medicinal chemistry, aimed at reducing attrition rates in the drug discovery pipeline and designing molecules with a higher probability of clinical success.[3][4] This guide provides a detailed examination of the core , the experimental methodologies used to determine them, and the causal relationships between these properties and a compound's potential as a drug candidate.

Molecular Structure and Core Data

A compound's identity and fundamental characteristics are encapsulated by its structure and associated identifiers. This information serves as the primary reference point for all subsequent experimental and computational analyses.

Chemical Structure:

Table 1: Core Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 702670-21-1 | Chemical Abstracts Service[5] |

| Molecular Formula | C₉H₁₆N₂O₃ | - |

| Molecular Weight | 200.24 g/mol | - |

| Predicted XlogP | -0.9 to -1.5 | Structure-based Prediction |

| Predicted Hydrogen Bond Donor Count | 1 | Structure-based Prediction |

| Predicted Hydrogen Bond Acceptor Count | 4 | Structure-based Prediction |

| Predicted Rotatable Bond Count | 2 | Structure-based Prediction |

*Note: Predicted values are derived from computational models based on the chemical structure, as direct, comprehensive experimental data is not widely published. These predictions offer a valuable starting point for experimental design.

Key Physicochemical Properties and Experimental Determination

The following sections delve into the critical physicochemical parameters, explaining their significance in drug development and outlining standardized protocols for their experimental determination.

Acid Dissociation Constant (pKa)

Scientific Significance: The pKa is a measure of the acidity of a molecule. It dictates the extent of ionization of a compound at a given pH.[6] For 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, the carboxylic acid group is acidic, while the tertiary amine of the piperidine ring is basic. The ionization state is crucial as it directly influences solubility, membrane permeability, and the ability to interact with biological targets. An accurate pKa value is fundamental for predicting a drug's behavior in the varying pH environments of the gastrointestinal tract and bloodstream.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and widely used method for pKa determination.[7][8] It involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid in a suitable solvent, typically purified water or a co-solvent system if solubility is limited.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[7] For diprotic or polyprotic compounds, multiple inflection points may be observed.

Logical Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for logP determination.

Aqueous Solubility

Scientific Significance: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that critically affects drug absorption from the gastrointestinal tract. [9]Poor solubility is a leading cause of failure for drug candidates, as insufficient dissolution can lead to low and erratic bioavailability. [9]Solubility data is essential for designing appropriate formulations and interpreting results from in vitro assays. [10] Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Thermodynamic solubility represents the true equilibrium solubility and is considered the gold standard. [11] Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific volume of the aqueous medium (e.g., purified water or a buffer of a specific pH).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. [12]A modified method involving heating to accelerate dissolution followed by cooling and seeding can also be used. [13]3. Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS. [12]5. Result Reporting: The solubility is reported in units such as mg/mL or µM.

Logical Workflow for Thermodynamic Solubility Determination

Caption: Workflow for solubility determination.

Melting Point

Scientific Significance: The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property used to assess the purity of a compound. [14]Pure crystalline compounds typically have a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range. The melting point also provides an indication of the crystal lattice energy; a higher melting point often correlates with lower solubility, as described by the General Solubility Equation. [10] Experimental Protocol: Capillary Melting Point Determination This is the most common and accessible method for determining the melting point of a crystalline solid. [15] Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle. [16]2. Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm. [16][17]3. Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. [16]4. Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. [16]5. Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted into a clear liquid (T2). The melting point is reported as the range T1-T2. [14] Logical Workflow for Melting Point Determination

Caption: Workflow for melting point determination.

Conclusion

The —namely its pKa, lipophilicity, aqueous solubility, and melting point—are interdependent parameters that collectively define its potential for development as a therapeutic agent. The presence of both an acidic carboxylic acid and a basic piperidine nitrogen makes its ionization state, and thus its logD and solubility, highly dependent on pH. The dimethylcarbamoyl group adds polarity and hydrogen bonding capacity, which will influence all of these key properties.

While computational tools provide valuable initial estimates, the experimental determination of these characteristics, using the standardized protocols outlined in this guide, is indispensable. The data derived from these experiments provides the authoritative grounding required to make critical decisions in lead optimization, candidate selection, and formulation development. For researchers working with this molecule, a systematic profiling of its physicochemical properties is the first and most critical step toward understanding its biological behavior and unlocking its therapeutic potential.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Avdeef, A., et al. (2007).

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Mcule.

- Kyriacou, D., & Gavalas, A. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Melting point determin

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. (n.d.). BLD Pharm.

- 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts.

- Hill, B. D., & Zeller, M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).

- Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe.

- Drug Physicochemical Properties Explained. (2026). B.

- Measuring the Melting Point. (2023). Westlab Canada.

- Beig, A., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- experiment (1) determination of melting points. (2021). SlideShare.

- Determination of Melting Point. (n.d.). Clarion University.

- Sanghvi, T., & Yalkowsky, S. H. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Aqueous Solubility Assay. (n.d.). Enamine.

- How to calcul

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- Zielińska, A., et al. (2024).

- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.

- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry.

- Aqueous Solubility Assays. (n.d.).

- In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid. (2025). Benchchem.

- An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid. (2025). Benchchem.

- 1-methylpiperidine-3-carboxylic Acid. (n.d.). PubChem.

- The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.).

- Carboxylic Acids. (n.d.). AMERICAN ELEMENTS®.

- Application Note: Mass Spectrometry Characterization of 1-Carbamoylpiperidine-3-carboxylic acid. (2025). Benchchem.

- In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid. (2025). Benchchem.

- 1-(1,1-Dimethylethyl) (3R)

- Feng, Z. M., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

- (3S)-piperidine-3-carboxylic acid hydrochloride. (n.d.). PubChem.

- 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. (n.d.).

- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- (S)-1-Boc-piperidine-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- By-product identification in "1-Carbamoylpiperidine-3-carboxylic acid" synthesis. (2025). Benchchem.

- Nipecotic Acid. (n.d.). PubChem.

- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.).

- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2023).

- Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. (n.d.). Bouling Chemical Co., Limited.

- Kennelly, E. J., et al. (2010). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Journal of pharmaceutical and biomedical analysis.

- Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). (2018). Forensic Toxicology.

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. 702670-21-1|1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. byjus.com [byjus.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pennwest.edu [pennwest.edu]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

CAS Number: 702670-21-1

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in pharmaceutical development, known for conferring favorable pharmacokinetic properties. The incorporation of a dimethylcarbamoyl group at the 1-position and a carboxylic acid at the 3-position introduces specific functionalities that can modulate a molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block for novel therapeutic agents. This document details the physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, and outlines a comprehensive analytical strategy for the characterization of this compound. The causality behind methodological choices is explained, providing a framework for practical application in a research and development setting.

Introduction and Scientific Context

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, including treatments for cancer, Alzheimer's disease, and neuropathic pain.[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow for diverse biological interactions. The functionalization of the piperidine core is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a derivative of nipecotic acid (piperidine-3-carboxylic acid), a known inhibitor of γ-aminobutyric acid (GABA) uptake.[3] The introduction of the N,N-dimethylcarbamoyl group (-C(=O)N(CH₃)₂) serves to replace the acidic N-H proton of the parent piperidine, thereby increasing its metabolic stability and altering its lipophilicity and hydrogen bonding potential. This modification can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making this compound a valuable intermediate for the synthesis of new chemical entities with potentially improved therapeutic profiles.

Physicochemical Properties

While extensive experimental data for 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is not widely published, its key physicochemical properties can be reliably predicted based on its structure. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source/Method |

| CAS Number | 702670-21-1 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₆N₂O₃ | - |

| Molecular Weight | 200.24 g/mol | - |

| Appearance | Predicted to be a white to off-white solid | Expert Prediction |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO | Expert Prediction |

| Predicted XlogP | -0.8 | Computational Prediction |

| Predicted Hydrogen Bond Donor Count | 1 (from the carboxylic acid OH) | Computational Prediction |

| Predicted Hydrogen Bond Acceptor Count | 4 (from C=O and N of the carbamoyl group, and C=O and OH of the carboxylic acid) | Computational Prediction |

| Predicted Rotatable Bond Count | 2 | Computational Prediction |

Proposed Synthesis and Experimental Protocol

A logical and efficient synthetic route to 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid involves the direct N-carbamoylation of a suitable piperidine-3-carboxylic acid precursor. This approach is predicated on the nucleophilicity of the secondary amine of the piperidine ring.

Synthetic Rationale and Causality

The chosen synthetic strategy is the reaction of a piperidine-3-carboxylic acid ester with dimethylcarbamoyl chloride. The ester protecting group on the carboxylic acid is crucial to prevent unwanted side reactions, such as the formation of an amide with the dimethylcarbamoyl chloride. A methyl or ethyl ester is a suitable choice due to the ease of its subsequent hydrolysis under basic conditions to yield the final carboxylic acid. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the formation of the piperidine hydrochloride salt, which would be unreactive.

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl piperidine-3-carboxylate

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-3-carboxylic acid (1 equiv.).

-

Reagent Addition: Add anhydrous methanol (MeOH, 10 volumes). Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise via a syringe.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and SOCl₂.

-

Isolation: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude methyl piperidine-3-carboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve the crude methyl piperidine-3-carboxylate (1 equiv.) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (Et₃N, 1.5 equiv.). Cool the solution to 0 °C.

-

Carbamoylating Agent Addition: Slowly add dimethylcarbamoyl chloride ((CH₃)₂NCOCl, 1.1 equiv.) dropwise.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ester.

Step 3: Synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

-

Reaction Setup: Dissolve the purified methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH, 2-3 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1 M HCl (aq).

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or a mixture of DCM and isopropanol.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization to afford the final product, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid.

Analytical Characterization Strategy

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Spectroscopic Analysis Workflow

Caption: A comprehensive analytical workflow for characterization.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorptions for the key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |

| O-H stretch (Carboxylic Acid) | 3300-2500 (very broad) | Characteristic of hydrogen-bonded carboxylic acids.[5] |

| C-H stretch (Aliphatic) | 2950-2850 | From the piperidine ring and methyl groups. |

| C=O stretch (Carboxylic Acid) | ~1710 | Typical for a saturated, dimeric carboxylic acid.[6] |

| C=O stretch (Amide) | 1650-1630 | The N,N-disubstituted amide carbonyl stretch.[7] |

| C-N stretch | 1320-1210 | From the carbamoyl and piperidine C-N bonds.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

~12 ppm (s, 1H, broad): The acidic proton of the carboxylic acid.

-

~2.8-3.5 ppm (m): Protons on the piperidine ring adjacent to the nitrogen.

-

~2.8 ppm (s, 6H): The two equivalent methyl groups of the dimethylcarbamoyl moiety.

-

~1.5-2.5 ppm (m): The remaining protons of the piperidine ring.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.

-

~175-185 ppm: The carbonyl carbon of the carboxylic acid.[7]

-

~165-170 ppm: The carbonyl carbon of the dimethylcarbamoyl group.

-

~40-55 ppm: Carbons of the piperidine ring adjacent to the nitrogen.

-

~37 ppm: The two equivalent methyl carbons of the dimethylcarbamoyl group.

-

~20-30 ppm: The remaining carbons of the piperidine ring.

-

Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic piperidine nitrogen.

-

Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 201.25.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water (-18 Da), the loss of the carboxylic acid group (-45 Da), and cleavage of the piperidine ring.[8]

Potential Applications and Future Directions

Given its structural relationship to known bioactive molecules, 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. The piperidine-3-carboxylic acid core is a known pharmacophore for targeting transporters and enzymes in the central nervous system.[9] The dimethylcarbamoyl group can enhance drug-like properties.

Potential areas for investigation include:

-

CNS Disorders: Synthesis of derivatives as potential GABA uptake inhibitors or for targeting other CNS receptors.

-

Oncology: Use as a building block for the synthesis of kinase inhibitors or other anti-cancer agents.

-

Infectious Diseases: Incorporation into molecules targeting bacterial or viral enzymes.

Further research should focus on the synthesis and biological evaluation of a library of compounds derived from this core structure to explore its full therapeutic potential.

Conclusion

This technical guide provides a detailed, albeit partially predictive, framework for the synthesis, characterization, and potential application of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid. While a lack of published experimental data necessitates a reliance on established chemical principles and data from analogous structures, the proposed methodologies are robust and scientifically sound. This document serves as a valuable resource for researchers and drug development professionals seeking to utilize this versatile chemical entity in their scientific endeavors.

References

- Hall, H. K., Jr., & Morgan, P. W. (1959). The Rates of Reaction of Some Acyl Halides with Secondary Amines. Journal of Organic Chemistry, 24(2), 258–259.

- ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Download Scientific Diagram].

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- Oregon State University. (n.d.).

- University of Calgary. (n.d.). IR: carboxylic acids.

- Cimino, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Litwinowicz, M., & Kijeński, J. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Sustainable Chemical Processes, 3(1).

- Chemistry LibreTexts. (2022, September 24). 21.

- ChemBK. (2024, April 9). 1-Acetylpiperidine-3-carboxylic acid.

- Margetić, D., et al. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Sustainable Chemical Processes, 3, 27.

- BenchChem. (2025).

- Itoh, T., et al. (2007). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles, 71(3), 567-572.

- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

- Kumar, A., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(5), 609-614.

- Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved January 21, 2026.

- PubMed. (2018). Formylation Reaction of Amines Using N-Formylcarbazole.

- ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Download Scientific Diagram].

- The Royal Society of Chemistry. (n.d.). Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [PDF]. Retrieved January 21, 2026.

- ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19). [Download Scientific Diagram].

- Organic Chemistry Portal. (n.d.).

- BLD Pharm. (n.d.). 498-95-3|Piperidine-3-carboxylic acid.

- BenchChem. (2025). In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide.

- SciELO. (2014). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- Google Patents. (2006).

- National Institutes of Health. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Download Scientific Diagram]. Retrieved January 21, 2026.

- PubMed. (1982). Changes in brain piperidine levels under anesthesia: mass fragmentographic analysis.

- MDPI. (2022).

- Googleapis.com. (n.d.).

- University of Wisconsin-Madison. (n.d.).

- BenchChem. (2025). In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid.

- National Center for Biotechnology Information. (2022).

- ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. [Download Scientific Diagram]. Retrieved January 21, 2026.

- International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

- Advances in Journal of Chemistry A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- PubMed. (2024, January 3). The antiplasmodial activity of the carboxylic acid metabolite of piperaquine and its pharmacokinetic profiles in healthy volunteers.

- National Center for Biotechnology Information. (2023, September 7).

- Encyclopedia.pub. (2023, February 9).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. ajchem-a.com [ajchem-a.com]

Design, Synthesis, and Evaluation of 1-(Dimethylcarbamoyl)nipecotic Acid Structural Analogs as GABA Transporter Inhibitors

An In-Depth Technical Guide:

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its synaptic concentration is meticulously regulated by a family of GABA transporters (GATs). The inhibition of these transporters, particularly GAT1, represents a clinically validated strategy for increasing GABAergic tone, offering therapeutic potential for conditions like epilepsy and neuropathic pain. Nipecotic acid, a cyclic GABA analog, is a potent inhibitor of GATs but is therapeutically limited by its hydrophilic, zwitterionic nature, which prevents it from crossing the blood-brain barrier (BBB). This guide delves into the extensive efforts to overcome this limitation through the design of structural analogs, with a conceptual focus originating from N-substituted derivatives such as 1-(Dimethylcarbamoyl)nipecotic acid. We will explore the foundational structure-activity relationships (SAR), synthetic strategies, and bio-evaluation protocols that have driven the development of potent, CNS-penetrant GAT inhibitors. This document serves as a technical resource, synthesizing field-proven insights and detailed methodologies to aid researchers in the continued exploration of this critical therapeutic target.

The Foundational Challenge: From Nipecotic Acid to CNS-Active Therapeutics

The therapeutic utility of modulating the GABAergic system is well-established. A primary mechanism for enhancing GABA-mediated neurotransmission is to prevent its reuptake from the synaptic cleft, thereby prolonging its inhibitory action.[1] Nipecotic acid is a seminal molecule in this field, acting as a competitive inhibitor of GABA transporters.[2]

Pharmacological Profile of Nipecotic Acid

Nipecotic acid demonstrates inhibitory activity across multiple GAT subtypes, with a notable preference for GAT1. Typical IC₅₀ values are in the low micromolar range for GAT1, and higher for other subtypes (GAT2, GAT3, and GAT4).[3] However, its polar carboxylic acid and secondary amine groups render it zwitterionic at physiological pH. This high polarity is the principal obstacle to its systemic use, as it severely restricts passage across the lipophilic BBB.[4][5]

The Core Strategy: Enhancing Lipophilicity via N-Substitution

The most successful strategy to deliver the nipecotic acid scaffold to the CNS has been the attachment of large, lipophilic substituents to the piperidine nitrogen.[4][5] This modification masks the polar secondary amine and increases the overall lipophilicity of the molecule, facilitating passive diffusion across the BBB. The clinically approved anticonvulsant Tiagabine is the archetypal example of this approach, featuring a diarylalkenyl substituent on the nipecotic acid core.[1][2][6]

The 1-(Dimethylcarbamoyl) moiety represents a specific N-substitution. While less common in the literature than the large aromatic groups, it serves as a conceptual starting point. The carbamoyl group is an amide, which is significantly less basic than the parent amine, and would exist in a neutral state, reducing the zwitterionic character. However, to achieve high-affinity binding, a much larger lipophilic domain is typically required to interact with a hydrophobic pocket within the transporter protein.

The general pharmacophore for high-affinity GAT1 inhibitors derived from nipecotic acid can be visualized as follows:

Caption: General pharmacophore model for N-substituted nipecotic acid GAT1 inhibitors.

Structure-Activity Relationships (SAR) of Nipecotic Acid Analogs

Decades of research have elucidated key structural features that govern the potency and selectivity of N-substituted nipecotic acid analogs. The primary focus has been on modifying the N-substituent, which comprises the linker and the terminal lipophilic group.

The Lipophilic Anchor: Aromatic Interactions are Key

The terminal moiety of the N-substituent is critical for high-affinity binding.

-

Bis-aromatic Systems: Compounds featuring two aromatic rings, such as the diphenyl moiety in SK&F-89976-A or the dithienyl groups in Tiagabine, consistently demonstrate high potency.[6] These groups are thought to engage a large hydrophobic pocket within the GAT1 protein.

-

Asymmetry: Introducing asymmetry into the bis-aromatic system can be beneficial for affinity.[7] This suggests that the two aromatic rings may occupy distinct sub-pockets with different steric and electronic requirements.

-

Substitution Patterns: The substitution on the aromatic rings significantly impacts activity. For example, introducing chloro-substituents on a biphenyl moiety has been shown to increase binding affinity for mGAT1.[8]

The Spacer/Linker: Tuning Conformation and Potency

The linker connecting the nipecotic acid core to the lipophilic anchor is not merely a spacer but plays a crucial role in orienting the molecule within the binding site.

-

Length and Rigidity: Linkers of 3-4 atoms (e.g., butenyl or butynyl) are often optimal.[9]

-

Unsaturation: The introduction of double or triple bonds (alkenes, alkynes) or even allenes can rigidify the linker, which can be beneficial for potency by reducing the entropic penalty of binding.[10][11][12] The stereochemistry of double bonds is also critical, with trans-alkenes often showing different profiles from their cis counterparts.[11]

-

Heteroatoms: Incorporating heteroatoms like oxygen (e.g., vinyl ether spacers) can also modulate the physicochemical properties and binding interactions of the analogs.[1]

The following table summarizes the impact of these structural modifications on GAT1 inhibitory potency for selected analogs.

| Compound Class | Linker/Spacer Type | Terminal Lipophilic Group | Key Finding | Reported Potency (pIC₅₀ or pKᵢ) | Reference(s) |

| Arylalkynyl Analogs | Alkyne | 2-Biphenyl | Highly potent GAT1 inhibitors. | pKᵢ up to 8.33 | [9] |

| Unsymmetrical Analogs | Butenyl | Phenyl and Thienyl | Asymmetry can be beneficial for affinity. | Potent GABA uptake inhibition. | [7] |

| Biphenyl Analogs | Butenyl | 2',4'-dichloro-2-biphenyl | Substitution on the biphenyl moiety increases potency. | pKᵢ of 8.33 for the R-enantiomer. | [8] |

| Allene Analogs | Allenyl (4-carbon) | o-Terphenyl | Highly potent and selective mGAT1 inhibition. | pIC₅₀ = 6.78 | [12] |

| (S)-SNAP-5114 Analog | Ether | Tris(4-methoxyphenyl)methyl | Potent mGAT4 inhibitor. | pIC₅₀ ~5.8 | [13] |

Synthetic Strategies and Methodologies

The synthesis of N-substituted nipecotic acid analogs typically involves the coupling of a protected nipecotic acid derivative with a pre-functionalized lipophilic side chain.

General Synthetic Workflow

A common synthetic paradigm involves a few key steps which can be adapted for extensive analog synthesis. The flexibility of modern cross-coupling reactions has been particularly enabling for this field.

Caption: A generalized workflow for the synthesis of N-substituted nipecotic acid analogs.

Detailed Protocol: Synthesis of an (R)-N-(4-(Biphenyl-2-yl)but-3-yn-1-yl)nipecotic Acid Analog

This protocol is a representative example based on methodologies for synthesizing potent GAT1 inhibitors, utilizing a Sonogashira cross-coupling as the key step.[9]

Expert Rationale: The Sonogashira coupling is chosen for its reliability in forming carbon-carbon bonds between terminal alkynes and aryl halides, providing a direct and flexible route to the desired arylalkynyl-substituted analogs. (R)-nipecotic acid is used as the starting material as this enantiomer is often more potent.

Materials:

-

(R)-Nipecotic acid ethyl ester

-

4-Bromobut-1-yne

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

2-Iodobiphenyl

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Standard glassware and purification supplies (silica gel, solvents)

Step-by-Step Methodology:

-

N-Alkylation:

-

To a solution of (R)-nipecotic acid ethyl ester (1.0 eq) in dry acetonitrile, add K₂CO₃ (2.5 eq) and 4-bromobut-1-yne (1.2 eq).

-

Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (R)-ethyl 1-(but-3-yn-1-yl)piperidine-3-carboxylate.

-

-

Sonogashira Cross-Coupling:

-

In a flame-dried flask under nitrogen, dissolve the product from Step 1 (1.0 eq) and 2-iodobiphenyl (1.1 eq) in a mixture of THF and TEA (2:1 v/v).

-

Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS for completion.

-

Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the coupled ester product.

-

-

Ester Hydrolysis (Deprotection):

-

Dissolve the purified ester from Step 2 in a mixture of THF and water (3:1 v/v).

-

Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC/LC-MS).

-

Neutralize the reaction mixture to pH ~7 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate to yield the final product, which may be further purified by crystallization or preparative HPLC.

-

Pharmacological Evaluation: A Self-Validating Assay System

The characterization of novel analogs requires a robust and validated bioassay cascade to determine potency, selectivity, and mechanism of action.

Detailed Protocol: In Vitro [³H]GABA Uptake Inhibition Assay

This assay is the gold standard for quantifying the inhibitory potency of compounds at specific GAT subtypes. It directly measures the functional consequence of receptor binding: the inhibition of neurotransmitter transport.

Expert Rationale: Using HEK293 cells stably transfected to express a single murine GAT subtype (mGAT1, mGAT2, mGAT3, or mGAT4) allows for the precise determination of subtype selectivity, a critical parameter for developing targeted therapeutics. The use of a radiolabeled substrate ([³H]GABA) provides high sensitivity.

Materials:

-

HEK293 cells stably expressing the target mGAT subtype

-

Cell culture medium (DMEM, FBS, antibiotics)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

Test compounds dissolved in DMSO (serial dilutions)

-

Tiagabine or another known GAT inhibitor (positive control)

-

Scintillation vials and scintillation cocktail

-

Microplate reader or liquid scintillation counter

Step-by-Step Methodology:

-

Cell Culture: Culture the specific HEK-mGAT cell line under standard conditions (37°C, 5% CO₂). Seed cells into 96-well plates and grow to confluence.

-

Assay Preparation:

-

On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

-

Prepare serial dilutions of test compounds and the positive control in assay buffer. Also prepare a "total uptake" control (buffer with DMSO) and a "non-specific uptake" control (buffer with a high concentration of unlabeled GABA, e.g., 1 mM).

-

-

Pre-incubation: Add 50 µL of the compound dilutions (or controls) to the appropriate wells. Pre-incubate the plate at 37°C for 15-20 minutes.

-

Initiation of Uptake: Initiate the transport reaction by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 20 nM).

-

Incubation: Incubate the plate for a short, defined period (e.g., 3-10 minutes) at 37°C. This time should be within the linear range of GABA uptake.

-

Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Counting: Lyse the cells by adding a lysis buffer or 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific uptake counts from all other measurements.

-

Express the data as a percentage of the total specific uptake.

-

Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Convert to pIC₅₀ (-log(IC₅₀)).

-

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Future Directions and Concluding Remarks

The development of nipecotic acid analogs has successfully translated a polar, non-penetrant lead into clinically effective drugs. The core principles of N-substitution with large lipophilic moieties remain the cornerstone of this field. Future research continues to refine this approach. The exploration of novel linkers, such as allenes and those incorporating photoswitchable moieties, offers exciting possibilities for creating tool compounds with unique pharmacological profiles.[14][15] Furthermore, a deeper understanding of the structural biology of the GAT proteins will undoubtedly fuel more rational, structure-based drug design efforts, moving beyond traditional SAR.[16]

This guide has provided a technical overview of the critical aspects of designing, synthesizing, and evaluating structural analogs of nipecotic acid. By understanding the causal relationships between chemical structure and biological activity, and by employing robust, self-validating experimental protocols, researchers can continue to advance the development of novel modulators of the GABAergic system for the treatment of neurological disorders.

References

-

Molecules. (2022-10-17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Available from: [Link]

-

ChemMedChem. (2017-03-07). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. PubMed. Available from: [Link]

-

European Journal of Medicinal Chemistry. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed. Available from: [Link]

-

Molecules. (2022-10-17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed Central. Available from: [Link]

-

ResearchGate. (2022-10-13). (PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available from: [Link]

-

Bioorganic & Medicinal Chemistry. (2013-06-01). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available from: [Link]

-

Archiv der Pharmazie. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. PubMed. Available from: [Link]

-

Canadian Journal of Physiology and Pharmacology. (1979-06). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. PubMed. Available from: [Link]

-

Bioorganic & Medicinal Chemistry. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. PubMed. Available from: [Link]

-

ChemMedChem. (2016-03-04). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. PubMed. Available from: [Link]

-

ResearchGate. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Available from: [Link]

-

ResearchGate. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Available from: [Link]

-

ResearchGate. (2025-08-06). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. Available from: [Link]

-

European Journal of Medicinal Chemistry. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. EMBL-EBI. Available from: [Link]

-

bioRxiv. (2025-02-20). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Available from: [Link]

-

The EMBO Journal. (2022-07-07). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Available from: [Link]

-

ResearchGate. Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. Available from: [Link]

-

ChemMedChem. (2020-05-06). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. PubMed. Available from: [Link]

-

ResearchGate. GAT1 inhibitor model based on nipecotic acid or a guvacine core with a.... Available from: [Link]

-

Current Pharmaceutical Design. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. Available from: [Link]

-

European Journal of Medicinal Chemistry. (2022-03-15). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available from: [Link]

-

Journal of Pharmaceutical Sciences. (1998-09). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Available from: [Link]

-

MDPI. (2022-10-17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available from: [Link]

-

Wikipedia. Nipecotic acid. Available from: [Link]

-

Taylor & Francis. Nipecotic acid – Knowledge and References. Available from: [Link]

-

ResearchGate. (2025-08-07). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Available from: [Link]

-

ChemMedChem. (2019-06-18). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. nipecotic acid | Ligand page. Available from: [Link]

Sources

- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]

- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Versatility of N-Substituted Piperidine-3-Carboxylic Acids: A Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] When functionalized at the 3-position with a carboxylic acid and N-substituted, this scaffold, known as the nipecotic acid framework, gives rise to a class of molecules with profound and diverse biological activities. This technical guide provides an in-depth exploration of N-substituted piperidine-3-carboxylic acids, delving into their synthesis, structure-activity relationships (SAR), and significant therapeutic applications. We will traverse their foundational role as GABA uptake inhibitors to their emerging potential in treating neurodegenerative disorders, inflammation, and beyond, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The Piperidine-3-Carboxylic Acid Core: A Privileged Scaffold

The piperidine moiety is a six-membered heterocycle that is a recurring motif in numerous clinically approved drugs.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The incorporation of a carboxylic acid at the 3-position, creating piperidine-3-carboxylic acid (or nipecotic acid), introduces a critical pharmacophore that mimics the neurotransmitter γ-aminobutyric acid (GABA).[3] This mimicry is the bedrock of the most well-characterized biological activity of this class of compounds: the inhibition of GABA transporters (GATs).

Stereochemistry: The Decisive Factor

Piperidine-3-carboxylic acid possesses a chiral center at the C3 position. The stereochemistry at this center is often a critical determinant of biological activity. For instance, (R)-nipecotic acid is a more potent inhibitor of GABA uptake than its (S)-enantiomer. This stereoselectivity underscores the importance of precise three-dimensional interactions with the target protein. As such, enantiomerically pure synthesis is a key consideration in the development of these compounds.[4]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of N-substituted piperidine-3-carboxylic acids can be broadly approached through two main strategies: modification of a pre-existing piperidine-3-carboxylic acid core or de novo synthesis involving cyclization reactions.

N-Substitution of Nipecotic Acid Derivatives

A common and straightforward approach involves the N-alkylation or N-arylation of a suitable piperidine-3-carboxylate ester. This strategy allows for the rapid generation of a library of analogs with diverse N-substituents, facilitating SAR studies.

Experimental Protocol: General Procedure for N-Alkylation of Ethyl Nipecotate

-

Reaction Setup: To a solution of ethyl nipecotate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N; 1.5-2.0 eq).

-

Addition of Alkylating Agent: The desired alkyl halide (e.g., benzyl bromide, substituted alkyl iodide; 1.1 eq) is added to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or heated (e.g., 60-80 °C) until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O or aqueous HCl).

Causality: The choice of base and solvent is crucial for reaction efficiency. A non-nucleophilic base is preferred to avoid side reactions, and a polar aprotic solvent helps to dissolve the reactants and facilitate the SN2 reaction.

De Novo Synthesis: Constructing the Piperidine Ring

More complex derivatives may require a de novo synthesis to control stereochemistry and introduce diverse substitutions on the piperidine ring itself. One effective method starts from readily available chiral precursors like L-glutamic acid.

Workflow for Enantioselective Synthesis from L-Glutamic Acid

Caption: Enantioselective synthesis of N-substituted piperidines.

This multi-step approach offers high stereochemical control and allows for the introduction of the N-substituent during the cyclization step.

Biological Activities and Therapeutic Applications

The structural similarity of the piperidine-3-carboxylic acid scaffold to GABA has led to the exploration of its derivatives across a wide range of therapeutic areas, primarily centered around the central nervous system (CNS).

GABA Uptake Inhibition: The Cornerstone Activity

The primary and most extensively studied biological activity of N-substituted piperidine-3-carboxylic acids is the inhibition of GABA transporters (GATs).[3] GABA is the main inhibitory neurotransmitter in the CNS, and its reuptake from the synaptic cleft is a key mechanism for terminating its action.[5] By inhibiting GATs, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[6] This mechanism is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy.

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[3] GAT1 is the primary neuronal GABA transporter, making it a key target for anticonvulsant drugs.[3]

Key GABA Uptake Inhibitors based on the Piperidine-3-Carboxylic Acid Scaffold:

-

Nipecotic Acid: The parent compound, a potent in vitro GAT inhibitor, but its high polarity limits its ability to cross the blood-brain barrier (BBB).[7]

-

Tiagabine: An N-substituted derivative of (R)-nipecotic acid, is a clinically approved antiepileptic drug that potently and selectively inhibits GAT1.[3][6] The lipophilic N-substituent enhances its BBB penetration.

-

Prodrug and Ester Strategies: To overcome the poor BBB penetration of nipecotic acid, various prodrugs and esters have been synthesized.[7][8] For example, p-nitrophenyl esters of nipecotic acid have shown significant anticonvulsant activity against bicuculline-induced seizures.[8]

Mechanism of Action: Enhancing GABAergic Inhibition

Caption: Inhibition of GABA reuptake at the synapse.

Neurodegenerative Disorders: A Multi-pronged Approach

The role of N-substituted piperidine-3-carboxylic acid derivatives is expanding beyond epilepsy into the realm of neurodegenerative diseases like Alzheimer's disease (AD).[9] Their therapeutic potential in this area is not solely reliant on GABAergic modulation but extends to multi-target strategies.

-

Acetylcholinesterase (AChE) Inhibition: Some derivatives have been shown to inhibit AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9] This is a key therapeutic strategy for AD.

-

Antioxidant and Anti-inflammatory Properties: By conjugating the nipecotic acid scaffold with molecules possessing antioxidant and anti-inflammatory properties (e.g., ferulic acid, sinapic acid), researchers have developed multi-targeting agents.[9][10] These compounds can inhibit lipid peroxidation, reduce oxidative protein glycation, and exhibit anti-inflammatory effects.[9]

A study demonstrated that amidation of ethyl nipecotate with various carboxylic acids bearing antioxidant properties resulted in compounds with significant antioxidant potency and moderate lipoxygenase (LOX) inhibition.[9] Some of these compounds also displayed inhibitory activity against acetylcholinesterase, with IC50 values as low as 47 μM.[9]

Table 1: Multi-target Activity of Nipecotic Acid Derivatives in Neurodegeneration

| Compound Class | Target 1 | Target 2 | Target 3 | Therapeutic Rationale | Reference |

| Ferulic Acid Amides | GABA Uptake | AChE Inhibition | Antioxidant | Combating excitotoxicity, cholinergic decline, and oxidative stress | [9] |

| Sinapic Acid Amides | GABA Uptake | Antioxidant | Anti-inflammatory | Mitigating oxidative damage and neuroinflammation | [9][10] |

| N-Benzylpiperidine Analogs | AChE Inhibition | Antioxidant | - | Dual action against cholinergic deficit and oxidative stress | [11] |

Glycine Transporter (GlyT) Inhibition

Beyond the GABA system, certain N-substituted piperidine derivatives have been identified as inhibitors of glycine transporters, particularly GlyT1 and GlyT2.[12][13] Glycine acts as a co-agonist at the NMDA receptor, and modulating its synaptic concentration via GlyT1 inhibition is a therapeutic strategy for schizophrenia.[13] GlyT2 inhibitors, on the other hand, are being investigated for the treatment of chronic pain.[12] This highlights the tunability of the piperidine scaffold to interact with different solute carrier (SLC6) family transporters.

Other Emerging Activities

The versatility of the N-substituted piperidine-3-carboxylic acid scaffold continues to yield derivatives with novel biological activities:

-

Anti-inflammatory Activity: Certain derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[14]

-

Anticancer Activity: The piperidine ring is a common feature in many anticancer agents, and derivatives of piperidine-3-carboxylic acid are being explored for this indication.[1][15]

-

Antimicrobial Activity: Novel sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[16]

-

Cathepsin K Inhibition: Piperidamide-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a target for the treatment of osteoporosis.